p-Tolualdehyde 2,4-dinitrophenylhydrazone CAS 2571-00-8 properties
p-Tolualdehyde 2,4-dinitrophenylhydrazone CAS 2571-00-8 properties
Topic: p-Tolualdehyde 2,4-dinitrophenylhydrazone (CAS 2571-00-8) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
CAS: 2571-00-8 | Formula: C₁₄H₁₂N₄O₄ | MW: 300.27 g/mol [1][2][3]
Executive Summary
p-Tolualdehyde 2,4-dinitrophenylhydrazone (p-Tol-DNPH) is the stable hydrazone derivative formed by the condensation of 4-methylbenzaldehyde with 2,4-dinitrophenylhydrazine (2,4-DNPH). Historically utilized for the qualitative identification of carbonyls via melting point determination, this compound has evolved into a critical analytical standard in modern chromatography.
Its primary utility lies in environmental monitoring (EPA Method TO-11A for air quality) and pharmaceutical impurity profiling , where it serves as a surrogate for quantifying genotoxic aldehyde impurities. The compound’s extended conjugation system allows for high-sensitivity detection in the UV-Vis region (λmax ~360–365 nm), significantly lowering limits of detection (LOD) compared to the native aldehyde.
Physicochemical Characterization
The derivatization of p-tolualdehyde transforms a volatile, oxidatively unstable liquid into a stable, crystalline solid. This transformation is essential for accurate quantification.
Table 1: Key Physicochemical Properties
| Property | Value | Context/Notes |
| Appearance | Yellow to Orange Crystalline Solid | Color intensity correlates with conjugation length. |
| Melting Point | 240 – 243 °C | Sharp transition indicates high purity; distinct from o- and m- isomers. |
| Solubility | Acetonitrile, DMSO, Ethyl Acetate | High solubility in polar aprotic solvents; ideal for Reversed-Phase HPLC. |
| Insolubility | Water, Hexane | Hydrophobic nature drives retention on C18 columns. |
| UV | 360 – 365 nm | High molar absorptivity ( |
| Density | ~1.38 g/cm³ (Predicted) | Relevant for solid-state handling. |
Synthesis & Reaction Mechanism
The Chemistry of Derivatization
The formation of p-Tol-DNPH proceeds via a nucleophilic addition-elimination mechanism.[4] The reaction is acid-catalyzed, typically using Brady’s Reagent (2,4-DNPH in
-
Protonation: The carbonyl oxygen of p-tolualdehyde is protonated, increasing electrophilicity.
-
Nucleophilic Attack: The terminal amine of 2,4-DNPH attacks the carbonyl carbon.[4]
-
Dehydration: A water molecule is eliminated, establishing the C=N double bond and extending the
-system.
Visualization: Reaction Mechanism
Figure 1: Step-wise mechanism of hydrazone formation. The elimination of water is the driving force, rendering the reaction irreversible under neutral conditions.
Preparation Protocol (Standard Synthesis)
Objective: Synthesize high-purity p-Tol-DNPH for use as an analytical standard.
-
Reagent Prep: Dissolve 2,4-DNPH (1.0 g) in concentrated
(5 mL). Slowly add this to ethanol (15 mL) and water (5 mL) with stirring. -
Reaction: Dissolve p-tolualdehyde (0.5 g) in ethanol (10 mL). Add the DNPH solution dropwise.
-
Precipitation: A voluminous yellow-orange precipitate forms immediately. Allow to stand for 15 minutes.
-
Filtration: Filter the solid under vacuum and wash with cold 50% aqueous ethanol to remove excess acid.
-
Purification: Recrystallize from hot ethanol or ethyl acetate.
-
Validation: Dry at 60°C. Confirm purity via Melting Point (Target: 240–243°C).
Analytical Methodologies
Spectroscopy (Identification)[2][5]
-
Infrared (IR): The derivative exhibits a characteristic
stretch at 1615–1620 cm⁻¹ and distinct stretches at 1330 cm⁻¹ (symmetric) and 1515 cm⁻¹ (asymmetric) . The stretch appears around 3280–3290 cm⁻¹ .[5] -
UV-Vis: The extended conjugation results in a bathochromic shift. While p-tolualdehyde absorbs in the UV-C/B region, the DNPH derivative shifts to the UV-A region (365 nm ), avoiding interference from simple aromatic solvents.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantifying this compound. The derivatization allows for the separation of p-tolualdehyde from its isomers (o- and m-tolualdehyde), although p- and m- isomers are notoriously difficult to resolve on standard C18 columns.
Method Parameters (Reverse Phase)
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 or 5 µm | Provides hydrophobic interaction necessary to retain the non-polar hydrazone. |
| Mobile Phase A | Water / THF (90:10) or Water / ACN (90:10) | Water base; THF improves selectivity for isomers. |
| Mobile Phase B | Acetonitrile (100%) | Strong solvent for elution. |
| Gradient | 60% B to 90% B over 15 min | Gradient elution sharpens peaks for late-eluting hydrophobic hydrazones. |
| Flow Rate | 1.0 – 1.2 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 365 nm | Specificity for the hydrazone chromophore; minimizes matrix noise. |
Critical Challenge: Isomer Separation
The m- and p- isomers often co-elute. To achieve baseline separation, UHPLC columns (sub-2 µm particles) or specialized columns (e.g., Phenyl-Hexyl) are recommended over standard C18.
Visualization: HPLC Analytical Workflow
Figure 2: Analytical workflow from sample collection to quantification. Note that derivatization often occurs during sampling (e.g., on DNPH-coated silica cartridges).
Safety & Handling (GHS)
Signal Word: Warning
Handling Protocol:
-
Always handle in a fume hood to avoid inhalation of dust.
-
Use nitrile gloves; hydrazines and their derivatives are potential sensitizers.
-
Store in a cool, dry place away from oxidizers. While the derivative is more stable than the parent hydrazine, it should be protected from light to prevent photo-isomerization (E/Z isomerization).
References
-
National Institute of Standards and Technology (NIST). p-Tolualdehyde 2,4-dinitrophenylhydrazone IR Spectrum. NIST Chemistry WebBook, SRD 69.[3] Link
-
U.S. Environmental Protection Agency (EPA). Method TO-11A: Determination of Formaldehyde and Other Carbonyl Compounds in Ambient Air Using Adsorbent Cartridge Followed by HPLC. Second Edition, 1999. Link
-
BenchChem. Application Notes and Protocols for the Preparation of 2,4-Dinitrophenylhydrazone Derivatives. 2025.[2][4][11] Link
-
ChemicalBook. P-Tolualdehyde 2,4-Dinitrophenylhydrazone Properties and CAS Data.Link
-
Thermo Fisher Scientific. Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC/UV. Application Note. Link
Sources
- 1. P-tolualdehyde 2,4-dinitro-phenylhydrazone (CAS 2571-00-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. p-Tolualdehyde 2,4-Dinitrophenylhydrazone | C14H12N4O4 | CID 9561795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P-tolualdehyde 2,4-dinitro-phenylhydrazone [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. tcichemicals.com [tcichemicals.com]
- 8. p-Tolualdehyde 2,4-Dinitrophenylhydrazone | 2571-00-8 | TCI EUROPE N.V. [tcichemicals.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
